

Pharmacokinetics and Metabolism of Bambuterol-d9 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Bambuterol-d9hydrochloride*

Cat. No.: *B586135*

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Introduction

Bambuterol is a long-acting beta-adrenoceptor agonist utilized in the management of asthma. It functions as a prodrug, being converted in the body to its active metabolite, terbutaline. Bambuterol-d9 hydrochloride is the deuterated analogue of bambuterol hydrochloride. Deuterated compounds are frequently employed as internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate quantification of the non-deuterated drug in biological matrices. While specific pharmacokinetic and metabolism studies on Bambuterol-d9 hydrochloride are not extensively available in public literature, its pharmacological behavior is anticipated to be nearly identical to that of bambuterol hydrochloride. This guide provides a comprehensive overview of the pharmacokinetics and metabolism of bambuterol, with the understanding that it serves as a close surrogate for its deuterated form.

Pharmacokinetics

Bambuterol is administered orally and is characterized by its slow absorption and gradual conversion to terbutaline, which results in a prolonged therapeutic effect suitable for once-daily dosing[1][2].

Absorption and Bioavailability

Following oral administration, bambuterol is absorbed from the gastrointestinal tract[3][4][5]. The absorption process is prolonged, which contributes to the sustained plasma concentrations of the active metabolite, terbutaline.

The bioavailability of terbutaline generated from oral bambuterol is approximately 10.2%. After intravenous administration of bambuterol, the bioavailability of the generated terbutaline is 36%.

Distribution

Both bambuterol and its active metabolite terbutaline have a volume of distribution (V_{ss}) of approximately 1.6 L/kg body weight. Animal studies have indicated a high distribution of bambuterol to the lungs, with negligible distribution to skeletal muscle, the myocardium, and the brain. This preferential distribution to the lungs may contribute to its therapeutic efficacy with reduced systemic side effects.

Metabolism

Bambuterol is extensively metabolized to its active form, terbutaline, through two primary pathways: hydrolysis and oxidation.

- **Hydrolysis:** The main metabolic pathway is hydrolysis of the bis-N,N-dimethylcarbamate groups, a reaction primarily catalyzed by plasma cholinesterase (butyrylcholinesterase). This process occurs throughout the body, including in the liver and lungs. Bambuterol itself is a potent inhibitor of plasma cholinesterase, which leads to a partial inhibition of its own metabolism.
- **Oxidative Metabolism:** Bambuterol also undergoes oxidative metabolism, primarily in the liver. This creates intermediate metabolites that can then be hydrolyzed to form terbutaline. Some of these intermediates are chemically unstable and may spontaneously decompose to terbutaline after uptake into the lungs.

Excretion

Bambuterol and its metabolites, including terbutaline, are primarily excreted by the kidneys. After intravenous administration, the renal clearances of bambuterol and terbutaline are similar,

at about 140 ml/min. However, following oral administration of bambuterol, the renal clearance of the generated terbutaline decreases to approximately 120 ml/min.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for bambuterol and the terbutaline generated from it.

Table 1: Pharmacokinetic Parameters of Bambuterol

Parameter	Route of Administration	Value	Reference
Terminal Half-Life ($t_{1/2}$)	Intravenous	2.6 hours	
Oral	12 hours		
Oral (Plasma)	~13 hours		
Total Clearance	Intravenous	1.25 L/min	
Renal Clearance	Intravenous	~140 ml/min	
Volume of Distribution (V_{ss})	Intravenous	1.6 L/kg	
Time to Peak Plasma Concentration (t_{max})	Oral	1.4 - 1.8 hours	

Table 2: Pharmacokinetic Parameters of Terbutaline Generated from Bambuterol

Parameter	Route of Administration (of Bambuterol)	Value	Reference
Mean Residence Time	Oral	34 hours	
Bioavailability	Oral	10.2% (6.1-13.2)	
Intravenous	36% (28-46)		
Renal Clearance	Oral	~120 ml/min	
Time to Peak Plasma Concentration (tmax)	Oral	3.9 - 6.8 hours	
Plasma Half-Life	Oral	~22 hours	

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of bambuterol typically involve the following steps. The use of Bambuterol-d9 hydrochloride would be as an internal standard in the analytical phase.

Study Design

A common study design is a crossover trial where healthy subjects or patients with asthma receive single and/or repeated doses of bambuterol, often comparing intravenous and oral routes of administration.

Dosing and Sample Collection

- Administration: Bambuterol hydrochloride is administered as an aqueous solution or in tablet form.
- Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.
- Urine Collection: Urine is collected over specified intervals to determine the renal clearance of bambuterol and terbutaline.

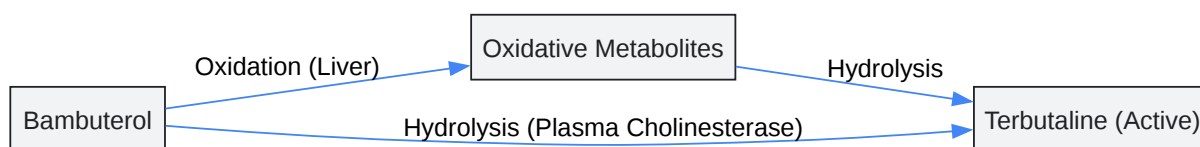
Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the simultaneous determination of bambuterol and terbutaline in plasma and urine.

- **Sample Preparation:** Plasma or urine samples are prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes and remove interfering substances. Bambuterol-d9 hydrochloride would be added to the samples at the beginning of this process as an internal standard.
- **Chromatographic Separation:** The extracted samples are injected into an HPLC system equipped with a C18 column. A gradient mobile phase of acetonitrile and water with a modifier like formic acid is used to separate bambuterol, terbutaline, and the internal standard.
- **Mass Spectrometric Detection:** The column effluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analytes are detected using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for bambuterol, terbutaline, and Bambuterol-d9.
- **Quantification:** The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualizations

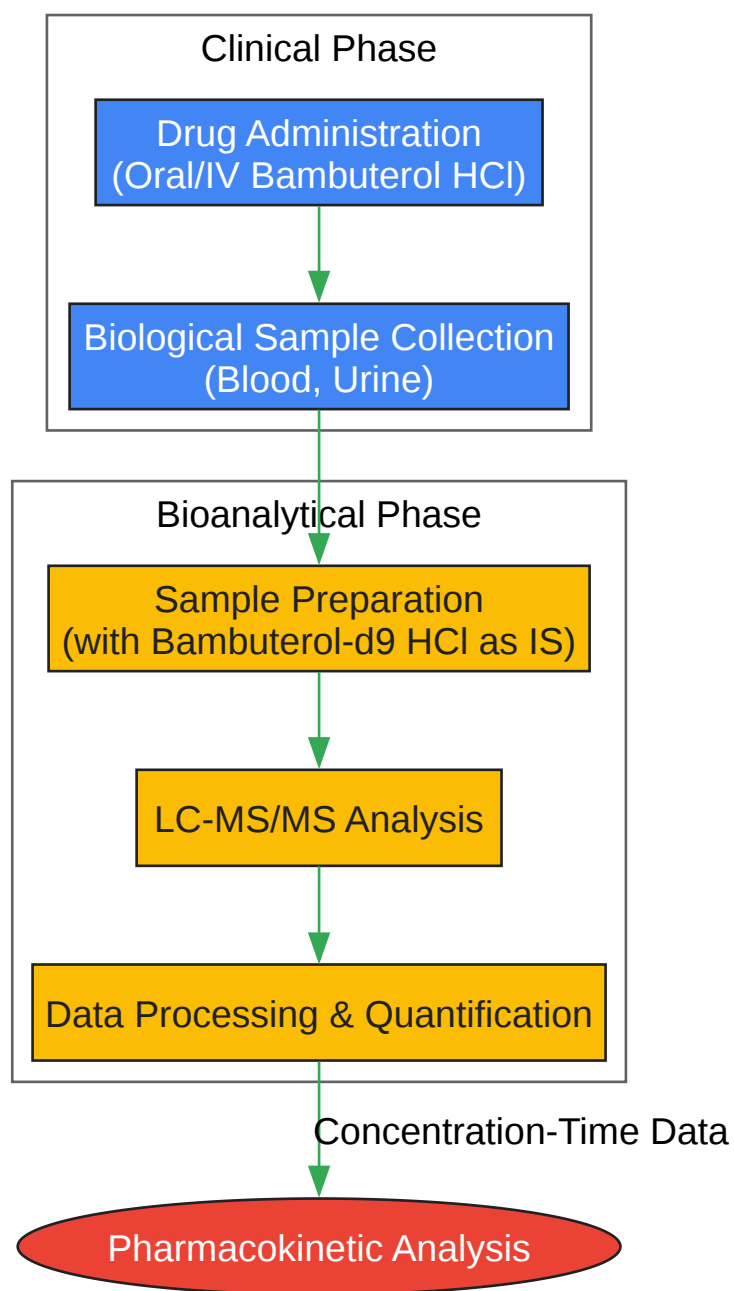
Metabolic Pathway of Bambuterol



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Caption: Metabolic conversion of Bambuterol to Terbutaline.

Experimental Workflow for Pharmacokinetic Analysis



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Caption: Workflow for a Bambuterol pharmacokinetic study.

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